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Compound of Interest

Compound Name: 16:0 Glutaryl PE

Cat. No.: B1504399 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical characteristics and

functional aspects of 16:0 Glutaryl PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-

glutaryl). The information is tailored for researchers, scientists, and professionals involved in

drug development, with a focus on data presentation, experimental methodologies, and the

visualization of relevant biological and experimental processes.

Core Physical Characteristics
16:0 Glutaryl PE is a functionalized phospholipid where a glutaryl group is attached to the

head of a dipalmitoyl phosphatidylethanolamine (DPPE) molecule. This modification introduces

a carboxyl group, altering the physicochemical properties of the lipid and making it suitable for

various bioconjugation and drug delivery applications.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1504399?utm_src=pdf-interest
https://www.benchchem.com/product/b1504399?utm_src=pdf-body
https://www.benchchem.com/product/b1504399?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1504399?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Synonyms

1,2-dipalmitoyl-sn-glycero-3-

phosphoethanolamine-N-

(glutaryl), N-glutaryl-DPPE

[1]

Molecular Formula C42H79NNaO11P [1]

Molecular Weight 828.04 g/mol [1]

CAS Number 474923-45-0 [1]

Physical Form Powder [1]

Purity >99% (TLC) [1]

Storage Temperature -20°C [1]

Melting Point
Not explicitly available in the

searched literature.

Solubility

Soluble in organic solvents

such as chloroform. The

addition of a small amount of

methanol (e.g., 2%) and water

(e.g., 0.5-1%) can aid in the

solubilization of long-chain,

saturated acidic lipids in

chloroform.

[2]

Critical Micelle Concentration

(CMC)

Not explicitly available in the

searched literature. The CMC

of the related lipid 16:0 PC

(DPPC) is reported to be 0.46

nM.

[3]

Experimental Protocols
Determination of Melting Point by Differential Scanning
Calorimetry (DSC)
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Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the

difference in the amount of heat required to increase the temperature of a sample and a

reference. This method is widely used to determine the phase transition temperature (melting

point) of lipids.

Methodology:

Sample Preparation: Accurately weigh 2-10 mg of 16:0 Glutaryl PE powder into a Tzero

hermetic aluminum pan.[4] The sample should be thoroughly dried to prevent interference

from solvent evaporation.[4]

Reference Preparation: Prepare an empty, sealed Tzero hermetic aluminum pan to be used

as a reference.[4]

Instrument Setup:

Place the sample and reference pans into the DSC instrument's sample tray.[4]

Turn on the nitrogen gas purge (typically 50 ml/min) to provide an inert atmosphere.[4]

Set the instrument to the desired temperature program. A typical program involves an

initial equilibration step, followed by a controlled heating ramp (e.g., 5°C/min) through the

expected melting range, and then a cooling cycle.[5]

Data Acquisition: Initiate the temperature program. The instrument will record the heat flow

difference between the sample and the reference as a function of temperature.

Data Analysis: The melting point (Tm) is determined as the temperature at which the peak of

the endothermic transition occurs on the resulting thermogram.[5] The enthalpy of the

transition can be calculated from the area under the peak.

Determination of Solubility in Organic Solvents
The solubility of a lipid in a given solvent is a critical parameter for its handling and formulation.

Methodology:
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Solvent Selection: Choose a range of organic solvents for testing (e.g., chloroform,

methanol, ethanol, acetone).

Sample Preparation: Add a known excess amount of 16:0 Glutaryl PE to a fixed volume of

the selected solvent in a sealed vial.

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48

hours) to ensure equilibrium is reached.

Separation of Undissolved Lipid: Centrifuge or filter the suspension to separate the

undissolved lipid from the saturated solution.

Quantification:

Take a known volume of the clear supernatant.

Evaporate the solvent completely.

Determine the mass of the dissolved lipid gravimetrically or by a suitable analytical

technique (e.g., HPLC with an appropriate detector).

Calculation: Express the solubility as mass per unit volume (e.g., mg/mL) or moles per unit

volume (e.g., mol/L). For acidic lipids like 16:0 Glutaryl PE that are difficult to dissolve in

pure chloroform, adding a small percentage of methanol and water can improve solubility.[2]

Determination of Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which

micelles form. Various techniques can be used to determine the CMC, often by monitoring a

physical property of the solution that changes abruptly at the CMC.

Methodology using a fluorescent probe (e.g., Pyrene):

Stock Solutions: Prepare a stock solution of 16:0 Glutaryl PE in an appropriate buffer and a

stock solution of a fluorescent probe like pyrene in a suitable organic solvent (e.g., acetone).

Sample Preparation: Prepare a series of solutions with varying concentrations of 16:0
Glutaryl PE in the buffer. Add a small, constant amount of the pyrene stock solution to each
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sample, ensuring the final pyrene concentration is very low.

Incubation: Allow the samples to equilibrate.

Fluorescence Measurement: Measure the fluorescence emission spectrum of pyrene in each

sample using a spectrofluorometer. The excitation wavelength is typically around 334-339

nm.

Data Analysis: The ratio of the intensity of the first and third vibronic peaks (I1/I3) in the

pyrene emission spectrum is sensitive to the polarity of the microenvironment. In the

presence of micelles, pyrene partitions into the hydrophobic core, leading to a decrease in

the I1/I3 ratio. Plot the I1/I3 ratio as a function of the logarithm of the 16:0 Glutaryl PE
concentration. The CMC is determined from the inflection point of this plot.[6][7]

Preparation of Liposomes containing 16:0 Glutaryl PE
Liposomes are vesicular structures composed of a lipid bilayer and are commonly used as drug

delivery vehicles. 16:0 Glutaryl PE can be incorporated into liposomes to provide a

functionalized surface.

Methodology (Thin-Film Hydration followed by Extrusion):

Lipid Film Formation:

Dissolve 16:0 Glutaryl PE and other desired lipids (e.g., a neutral helper lipid like DOPC)

in a suitable organic solvent mixture (e.g., chloroform/methanol) in a round-bottom flask.

Remove the organic solvent using a rotary evaporator under reduced pressure to form a

thin, uniform lipid film on the inner wall of the flask.

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

Hydration:

Hydrate the lipid film with an aqueous buffer by gentle rotation. The temperature of the

buffer should be above the phase transition temperature of the lipid with the highest Tm.

This process results in the formation of multilamellar vesicles (MLVs).
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Size Reduction (Extrusion):

To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

Load the suspension into an extruder and pass it through polycarbonate membranes with

a specific pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes). This process

generates large unilamellar vesicles (LUVs) with a more uniform size distribution.

Characterization: Characterize the resulting liposomes for size, polydispersity index (PDI),

and zeta potential using dynamic light scattering (DLS).

Cell Adhesion Assay for Biological Activity
The glutaryl modification of PE can play a role in inflammatory responses. An in vitro cell

adhesion assay can be used to assess the biological activity of 16:0 Glutaryl PE-containing

liposomes. This protocol is based on the findings of Guo et al. (2012), who demonstrated that

certain aldehyde-modified PEs can induce monocyte adhesion to endothelial cells.[8][9]

Methodology:

Cell Culture: Culture human endothelial cells (e.g., HUVECs) to confluence in appropriate

multi-well plates. Culture monocytic cells (e.g., THP-1) in suspension.

Labeling of Monocytes: Label the THP-1 cells with a fluorescent dye (e.g., Calcein-AM)

according to the manufacturer's instructions.

Treatment of Endothelial Cells: Treat the confluent endothelial cell monolayers with various

concentrations of 16:0 Glutaryl PE-containing liposomes (and control liposomes without the

modified lipid) for a specified period (e.g., 4-6 hours). Include a positive control (e.g., TNF-α)

and a negative control (buffer alone).

Co-incubation: After treatment, wash the endothelial cells to remove any unbound liposomes.

Add the fluorescently labeled THP-1 cells to each well and co-incubate for a period that

allows for cell adhesion (e.g., 30-60 minutes).

Washing: Gently wash the wells multiple times with a suitable buffer to remove any non-

adherent THP-1 cells.
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Quantification:

Lyse the remaining adherent cells in the wells.

Measure the fluorescence of the lysate using a fluorescence plate reader.

Data Analysis: The fluorescence intensity is directly proportional to the number of adherent

THP-1 cells. Compare the fluorescence values of the treated groups to the control groups to

determine the effect of 16:0 Glutaryl PE on monocyte-endothelial cell adhesion.

Visualizations
The following diagrams illustrate key processes related to 16:0 Glutaryl PE.
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Caption: Plausible signaling pathway for 16:0 Glutaryl PE-induced endothelial cell activation.
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Caption: Experimental workflow for the preparation and biological testing of 16:0 Glutaryl PE-

containing liposomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]

2. avantiresearch.com [avantiresearch.com]

3. researchgate.net [researchgate.net]

4. engineering.purdue.edu [engineering.purdue.edu]

5. tainstruments.com [tainstruments.com]

6. researchgate.net [researchgate.net]

7. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? -
PubMed [pubmed.ncbi.nlm.nih.gov]

8. Identification of novel bioactive aldehyde-modified phosphatidylethanolamines formed by
lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

9. Identification of Novel Bioactive Aldehyde-modified Phosphatidylethanolamines Formed by
Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Guide: Physical and Functional
Characteristics of 16:0 Glutaryl PE]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1504399#physical-characteristics-of-16-0-glutaryl-pe]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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